Cdk2-IN-24: A Computationally-Derived Inhibitor Targeting Cyclin-Dependent Kinase 2
Cdk2-IN-24: A Computationally-Derived Inhibitor Targeting Cyclin-Dependent Kinase 2
Disclaimer: The following technical guide is based exclusively on in silico computational studies. The compound Cdk2-IN-24, also identified as compound 3f, is a novel furo[2,3-b]indol-3a-ol derivative that has been investigated through molecular docking, molecular dynamics simulations, and other computational methods.[1] To date, there is no publicly available experimental data validating its biochemical potency, cellular activity, or in vivo efficacy. Therefore, all information regarding its mechanism of action, binding affinity, and pharmacological properties should be interpreted as theoretical predictions that await experimental verification.
Executive Summary
Cdk2-IN-24 is a computationally identified, potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] CDK2, particularly in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and DNA replication. Its dysregulation is implicated in the pathogenesis of various cancers, making it a significant target for therapeutic intervention. The research leading to the identification of Cdk2-IN-24 employed a series of computational screening and simulation techniques to predict its interaction with the ATP-binding pocket of CDK2.[1] This document provides an in-depth overview of the predicted mechanism of action for Cdk2-IN-24, the computational methodologies used for its characterization, and its predicted pharmacokinetic properties.
Predicted Mechanism of Action
Based on molecular docking studies, Cdk2-IN-24 is predicted to act as an ATP-competitive inhibitor of CDK2. The furo[2,3-b]indol-3a-ol scaffold of the compound is predicted to bind within the active site of CDK2, forming key interactions with amino acid residues that are essential for its kinase activity.[1][2]
Predicted Molecular Interactions
Molecular docking simulations predict that Cdk2-IN-24 establishes several hydrogen bonds and hydrophobic interactions with the CDK2 active site. The primary interactions are anticipated with residues in the hinge region of the kinase, which is a common anchoring point for ATP-competitive inhibitors. The specific amino acid residues involved in these predicted interactions are crucial for stabilizing the inhibitor-enzyme complex and preventing the binding of ATP, thereby inhibiting the phosphorylation of CDK2 substrates.[1][2]
The predicted binding mode suggests that the key functional groups of Cdk2-IN-24 are positioned to maximize contact with the CDK2 active site, leading to a theoretically high binding affinity.[1]
Data Presentation: Predicted Physicochemical and Pharmacokinetic Properties
While no experimental quantitative data is available, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness studies were performed on Cdk2-IN-24. The results of these in silico predictions are summarized below.[1]
| Property | Predicted Value/Outcome |
| Molecular Formula | C₂₄H₁₉FN₂O₂ |
| Molecular Weight | 398.42 g/mol |
| LogP | 3.84 |
| Topological Polar Surface Area (TPSA) | 59.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Lipinski's Rule of Five | Compliant |
| Veber's Rule | Compliant |
| Bioavailability Score | 0.55 |
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Cdk2-IN-24 (Compound 3f) based on computational analysis.[1]
Computational and Experimental Protocols
As this guide is based on a computational study, the following sections detail the in silico methodologies used. No experimental protocols are available.
Molecular Docking
The potential binding mode of Cdk2-IN-24 within the CDK2 active site was predicted using molecular docking simulations. This computational technique estimates the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. The crystal structure of CDK2 was obtained from the Protein Data Bank (PDB) to serve as the receptor model. The Cdk2-IN-24 structure was prepared for docking by optimizing its geometry and assigning appropriate charges. The docking simulations were performed using software that explores various possible conformations of the ligand within the receptor's binding site and scores them based on a force field.[1][2]
Molecular Dynamics (MD) Simulation
To assess the stability of the predicted Cdk2-IN-24-CDK2 complex, molecular dynamics simulations were conducted. These simulations model the movement of atoms in the complex over time, providing insights into its dynamic behavior and the stability of the predicted interactions. The complex was solvated in a water box with appropriate ions to mimic physiological conditions. The simulation was run for a specified period, and the trajectory was analyzed to evaluate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the stability of the complex.[1]
Density Functional Theory (DFT) Calculations
Density functional theory calculations were employed to analyze the electronic structure and reactivity of Cdk2-IN-24. These quantum mechanical calculations provide information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are important for understanding its chemical reactivity and interaction capabilities.[1]
Visualizations
Predicted Signaling Pathway Inhibition
The following diagram illustrates the canonical CDK2 signaling pathway and the predicted point of inhibition by Cdk2-IN-24.
Computational Workflow for Cdk2-IN-24 Identification
This diagram outlines the computational workflow that led to the identification of Cdk2-IN-24 as a potential CDK2 inhibitor.
Conclusion and Future Directions
Cdk2-IN-24 has been identified through a rigorous in silico screening process as a promising candidate for CDK2 inhibition.[1] The computational analyses, including molecular docking and MD simulations, predict a stable and high-affinity interaction with the ATP-binding pocket of CDK2.[1][2] Furthermore, its predicted pharmacokinetic and drug-likeness properties suggest that it may possess a favorable profile for further development.[1]
However, it is imperative to underscore that these findings are purely theoretical. The critical next steps for advancing Cdk2-IN-24 as a potential therapeutic agent involve comprehensive experimental validation. This includes:
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Biochemical Assays: To determine the in vitro inhibitory potency (e.g., IC50) of Cdk2-IN-24 against CDK2 and a panel of other kinases to assess its selectivity.
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Cellular Assays: To evaluate the effect of Cdk2-IN-24 on cell proliferation, cell cycle progression, and target engagement (e.g., inhibition of Rb phosphorylation) in cancer cell lines.
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In Vivo Studies: To assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of Cdk2-IN-24 in animal models of cancer.
Without such experimental data, the therapeutic potential of Cdk2-IN-24 remains speculative. This guide serves as a summary of the foundational computational work that positions Cdk2-IN-24 as a compound of interest for researchers in the field of oncology and drug discovery.
